Beta-Amyloid peptides are primarily sourced from the amyloid precursor protein, which undergoes enzymatic cleavage by beta-secretase and gamma-secretase to produce various lengths of amyloid-beta, including the 40 and 42 amino acid variants. The specific sequence of beta-Amyloid (4-10) is critical for its biological activity and interaction with other molecular structures in the brain.
Beta-Amyloid (4-10) is classified as a neurotoxic peptide that plays a significant role in Alzheimer's disease pathology. It is part of a larger family of amyloid-beta peptides, which are known for their ability to aggregate into fibrils and plaques, contributing to neuronal damage and cognitive decline.
The synthesis of beta-Amyloid (4-10) can be achieved through several methods. One common approach involves solid-phase peptide synthesis, where protected amino acids are sequentially added to a growing peptide chain on a solid support. This method allows for high purity and yield.
The molecular structure of beta-Amyloid (4-10) consists of a linear chain of seven amino acids: Aspartic Acid, Glutamic Acid, Glycine, Serine, Tyrosine, and Phenylalanine. This sequence contributes to its ability to adopt various conformations that may influence its aggregation behavior.
Beta-Amyloid (4-10) participates in several chemical reactions that lead to its aggregation into oligomers or fibrils. These reactions include:
The kinetics of these reactions can be studied using techniques such as circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy to assess conformational changes during aggregation.
The mechanism by which beta-Amyloid (4-10) exerts its neurotoxic effects involves several steps:
Studies indicate that even small aggregates of beta-Amyloid can disrupt synaptic function and contribute to cognitive deficits observed in Alzheimer's disease models.
Beta-Amyloid (4-10) serves multiple roles in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3